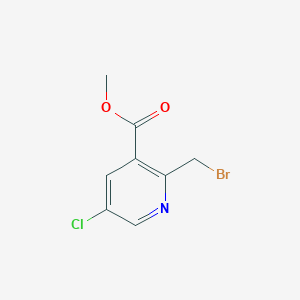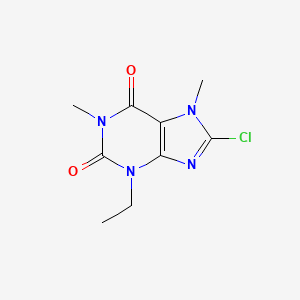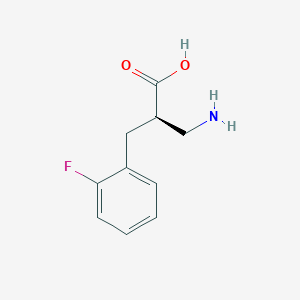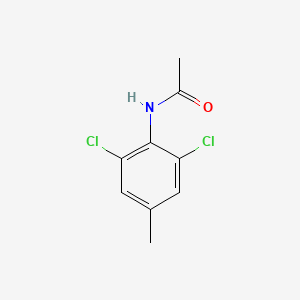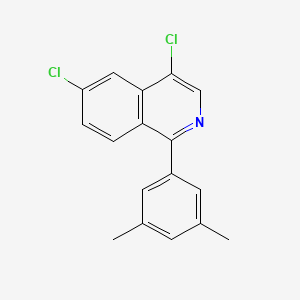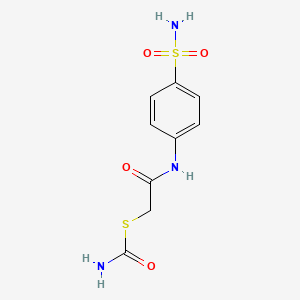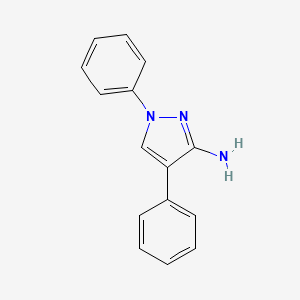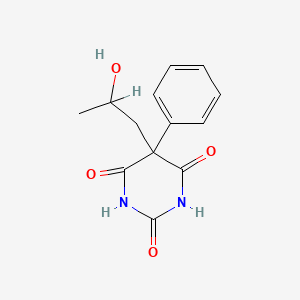
5-(2-Hydroxypropyl)-5-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxypropyl)-5-phenylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The addition of a hydroxypropyl group to the barbituric acid core enhances its solubility and potentially modifies its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with propylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic attack of the barbituric acid anion on the epoxide ring of propylene oxide, resulting in the formation of the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of 5-(2-Oxopropyl)-5-phenylbarbituric acid.
Reduction: Formation of 5-(2-Hydroxypropyl)-5-phenylbarbituric alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(2-Hydroxypropyl)-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect. The hydroxypropyl group may influence the compound’s binding affinity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-(2-Hydroxypropyl)-5-phenylbarbituric acid is unique due to the presence of the hydroxypropyl group, which enhances its solubility and may modify its pharmacological profile. This structural modification can lead to differences in its onset of action, duration of effect, and potential side effects compared to other barbiturates.
Propriétés
Numéro CAS |
25860-53-1 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)7-13(9-5-3-2-4-6-9)10(17)14-12(19)15-11(13)18/h2-6,8,16H,7H2,1H3,(H2,14,15,17,18,19) |
Clé InChI |
AVAMLOLQCXVPQH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


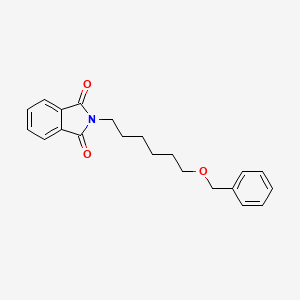
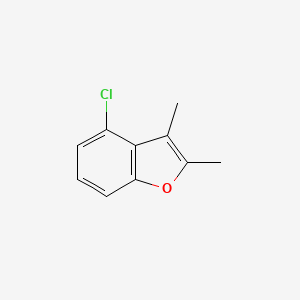
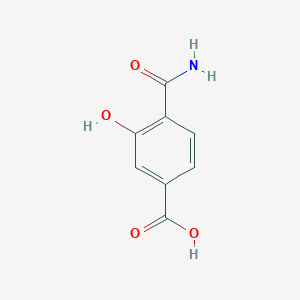
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
